3-Ethoxycarbonylphenylboronic acid
Overview
Description
3-Ethoxycarbonylphenylboronic acid (ECPB) is an organoboronic acid that is used in organic synthesis as a reagent for the formation of carbon-boron bonds, for example, in the synthesis of ethers and esters. It is also used in the synthesis of complex natural products, such as steroids and terpenoids, as well as in the preparation of pharmaceuticals and agrochemicals. ECPB has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Supramolecular Assemblies
Research by Pedireddi and Seethalekshmi (2004) highlights the role of phenylboronic acids in designing and synthesizing supramolecular assemblies. These assemblies were achieved through the formation of hydrogen bonds between the boronic acid and heteroatoms, showcasing the potential of boronic acids in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).
Crystal Engineering
Cyrański et al. (2012) explored the influence of ortho-alkoxy substituents on the crystal structures of phenylboronic acids. Their work aimed at creating novel boronic acids with monomeric structures for crystal engineering, a significant step towards developing new materials and understanding molecular interactions (Cyrański et al., 2012).
Catalytic Applications
Miura and Murakami (2005) developed a [3 + 2] annulation reaction using 2-cyanophenylboronic acid, demonstrating its utility as a building block in organic synthesis to construct cyclic skeletons. This showcases the potential of boronic acids in catalysis and the synthesis of complex organic molecules (Miura & Murakami, 2005).
Material Science
Axtell et al. (2016) reported on the development of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds, where phenylboronic acid derivatives played a critical role. The research opens avenues for designing efficient phosphorescent materials for applications in lighting and displays (Axtell et al., 2016).
Biomedical Engineering
Zhao et al. (2013) introduced a glucose-sensitive nanogel synthesized through thiol-ene copolymerization involving phenylboronic acid. This innovative approach paves the way for self-regulated drug delivery systems, highlighting the significance of boronic acids in developing responsive biomedical materials (Zhao et al., 2013).
properties
IUPAC Name |
(3-ethoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHVCPNQQBDOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390632 | |
Record name | 3-Ethoxycarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycarbonylphenylboronic acid | |
CAS RN |
4334-87-6 | |
Record name | 3-Ethoxycarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Ethoxycarbonylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-(Ethoxycarbonyl)phenyl)boronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63752S6NBJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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